![molecular formula C6H3Br2N3 B1424281 5,8-Dibromoimidazo[1,2-a]pyrazine CAS No. 957344-74-0](/img/structure/B1424281.png)
5,8-Dibromoimidazo[1,2-a]pyrazine
Overview
Description
5,8-Dibromoimidazo[1,2-a]pyrazine is a chemical compound with the CAS Number: 957344-74-0. It has a molecular weight of 276.92 .
Molecular Structure Analysis
The InChI code for 5,8-Dibromoimidazo[1,2-a]pyrazine is 1S/C6H3Br2N3/c7-4-3-10-5 (8)6-9-1-2-11 (4)6/h1-3H .Physical And Chemical Properties Analysis
5,8-Dibromoimidazo[1,2-a]pyrazine is a solid substance. It should be stored under an inert atmosphere at 2-8°C .Scientific Research Applications
Organic Synthesis Intermediates
5,8-Dibromoimidazo[1,2-a]pyrazine: is widely used as an intermediate in organic syntheses . Its bromine substituents are reactive sites that can undergo further chemical transformations, making it a versatile building block for constructing more complex molecules.
Drug Discovery
This compound serves as a key scaffold in the development of new pharmaceuticals. Its heterocyclic structure is common in many biologically active molecules, and modifications to this core can lead to the discovery of novel therapeutic agents.
Materials Science
Photophysical Studies
The imidazo[1,2-a]pyrazine system is known for its photophysical properties. Researchers utilize 5,8-Dibromoimidazo[1,2-a]pyrazine to study fluorescence and phosphorescence in various contexts, which can lead to applications in imaging and diagnostics.
Chemical Education
Catalysis
Environmental Science
Nanotechnology
Finally, 5,8-Dibromoimidazo[1,2-a]pyrazine is being investigated for its role in the synthesis of nanomaterials. Its ability to form ordered structures at the nanoscale can be exploited to create novel nanodevices with a wide range of applications.
Safety and Hazards
properties
IUPAC Name |
5,8-dibromoimidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-3-10-5(8)6-9-1-2-11(4)6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVORGAZVJJAIEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C(C2=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704845 | |
Record name | 5,8-Dibromoimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dibromoimidazo[1,2-a]pyrazine | |
CAS RN |
957344-74-0 | |
Record name | 5,8-Dibromoimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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